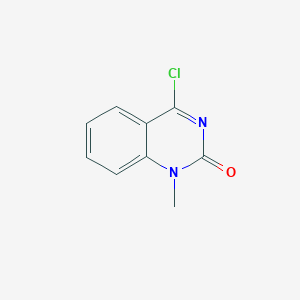
4-Chloro-1-methylquinazolin-2(1H)-one
Übersicht
Beschreibung
4-Chloro-1-methylquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
4-Chloro-1-methylquinazolin-2(1H)-one serves as a lead compound in the development of new therapeutic agents. Its biological activities suggest potential applications in treating infections and cancers.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the quinazoline structure can enhance anticancer properties, with some derivatives demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of chlorine in its structure has been associated with improved antibacterial properties. For example, related compounds have shown significant inhibition against bacterial strains such as E. coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low micromolar range .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of substituted anilines with appropriate carbonyl compounds under acidic or basic conditions.
Common Synthetic Routes
- Condensation Reactions : The compound can be synthesized via condensation reactions involving 2-amino benzamide and chloroacetyl chloride, followed by cyclization .
- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis methods, utilizing less hazardous reagents and solvents to produce quinazoline derivatives efficiently .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound and its derivatives.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro at C4, Methyl at C1 | Anticancer, Antimicrobial |
| 4-Aminoquinazoline | Amino at C4 | Enhanced anticancer activity |
| 6-Methylquinazoline | Methyl at C6 | Different pharmacological profile |
The presence of different substituents significantly influences the compound's reactivity and biological activity, allowing for tailored therapeutic applications .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Cytotoxicity Studies : A study reported that certain derivatives exhibited IC50 values against HepG2 and MCF-7 cell lines significantly lower than traditional chemotherapeutics, indicating a promising avenue for cancer treatment .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives showed potent antibacterial activity against various pathogens, highlighting their potential as new antimicrobial agents .
Eigenschaften
CAS-Nummer |
79689-39-7 |
|---|---|
Molekularformel |
C9H7ClN2O |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
4-chloro-1-methylquinazolin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(10)11-9(12)13/h2-5H,1H3 |
InChI-Schlüssel |
AYJCMIXHDUYTJB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=NC1=O)Cl |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=NC1=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













